Cycloheptanecarboximidamide HCl
Overview
Description
Cycloheptanecarboximidamide hydrochloride is a chemical compound with the molecular formula C8H17ClN2. It is known for its potential therapeutic applications and has gained significant attention in scientific research. The compound is typically available in a powdered form and is used in various fields of study due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cycloheptanecarboximidamide hydrochloride can be synthesized through the reaction of cycloheptanecarboxylic acid with ammonium chloride in the presence of a dehydrating agent. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the imidamide group .
Industrial Production Methods: In industrial settings, the production of cycloheptanecarboximidamide hydrochloride may involve the use of continuous flow reactors to ensure consistent quality and yield. The process includes the purification of the final product through recrystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Cycloheptanecarboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cycloheptanecarboxylic acid derivatives.
Reduction: Reduction reactions can convert the imidamide group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Cycloheptanecarboxylic acid derivatives.
Reduction: Primary amines.
Substitution: Various substituted cycloheptane derivatives.
Scientific Research Applications
Cycloheptanecarboximidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and catalysts for industrial processes
Mechanism of Action
The mechanism of action of cycloheptanecarboximidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular signaling and metabolic processes .
Comparison with Similar Compounds
Cycloheptanecarboximidamide hydrochloride can be compared with other similar compounds such as:
- Cyclohexanecarboximidamide hydrochloride
- Cyclooctanecarboximidamide hydrochloride
Uniqueness: Cycloheptanecarboximidamide hydrochloride is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its six- and eight-membered ring analogs. This uniqueness makes it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
cycloheptanecarboximidamide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.ClH/c9-8(10)7-5-3-1-2-4-6-7;/h7H,1-6H2,(H3,9,10);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEPKSZKYOGGQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C(=N)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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